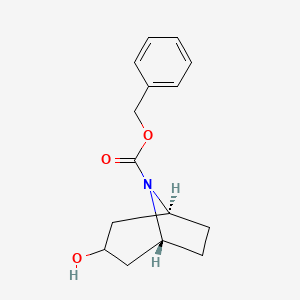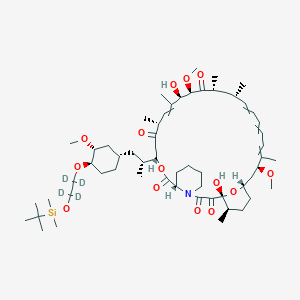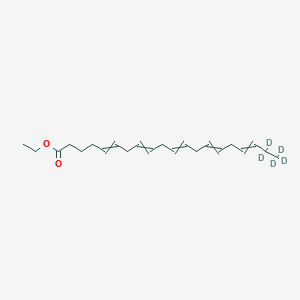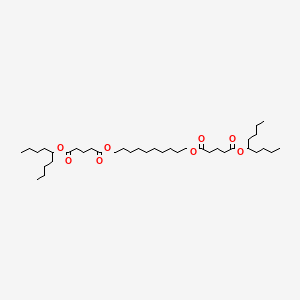![molecular formula C₂₃H₂₇N₃O₇ B1141286 beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl CAS No. 155239-47-7](/img/structure/B1141286.png)
beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of glucopyranosiduronic acid derivatives involves complex chemical reactions, including oxidation, esterification, and condensation processes. For instance, benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid is synthesized through direct oxidation and converted to various esters and amides, demonstrating the versatility of these compounds in chemical synthesis (Yoshimura, Sato, & Ando, 1969).
Molecular Structure Analysis
The molecular structure of glucopyranosiduronic acid derivatives is characterized by their complex cyclic sugar moieties, which play a crucial role in their reactivity and interaction with other molecules. The detailed structural analysis involves the study of protected and unprotected forms, demonstrating the significance of functional groups in determining the molecule's properties and reactivity (Zissis & Fletcher, 1970).
Chemical Reactions and Properties
Glucopyranosiduronic acids undergo various chemical reactions, including glycosylation and anomerisation, influenced by factors such as the nature of substituents and the anomeric configuration. These reactions are essential for synthesizing complex molecules and studying the reactivity patterns of these compounds (O'Brien et al., 2007).
Physical Properties Analysis
The physical properties of glucopyranosiduronic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific fields. Studies focus on understanding how these properties affect the compound's behavior in different environments and conditions (Weintraub et al., 1969).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological molecules, underscore the compound's utility in synthesis and potential biological applications. Detailed studies on glucuronidation and interactions with enzymes illustrate the compound's biochemical relevance (Johnson et al., 1979).
Applications De Recherche Scientifique
Chemical and Biological Activity : The beta-D-Glucopyranosiduronic acid derivative, characterized by its complex structure, is actively explored in various fields of chemical and biological research. This compound is of particular interest due to its potential therapeutic promise for CNS disorders, including cerebral ischemia, epilepsy, head injury, and schizophrenia. Its therapeutic index is enhanced due to its antagonistic properties at the glycine site of the NMDA receptor, which poses fewer side effects compared to other NMDA antagonists. However, the challenge lies in achieving suitable in vivo activity as these compounds often struggle with crossing the blood-brain barrier due to their acidic nature (Kulagowski & Leeson, 1995).
Glycogen Phosphorylase Inhibition : Another significant application is in the context of type 2 diabetes, where the design of potent glycogen phosphorylase (GP) inhibitors is a therapeutic strategy. Benzazepinones, among other compounds, have been reported as potent GP inhibitors, showing potential for diabetes treatment. The structural analogy between glucose-based GP inhibitors and C-glucosides targeting sodium glucose co-transporter 2 (SGLT2) is intriguing, indicating a broad area for future research (Donnier-Maréchal & Vidal, 2016).
Potential Atypical Antipsychotic Activity : Research into compounds like JL13, which shares structural similarities with the beta-D-Glucopyranosiduronic acid derivative, has shown promise as atypical antipsychotic drugs. These compounds exhibit a high resemblance to clozapine in animal models, suggesting potential applications in psychiatric medicine without significant side effects like sialorrhea or motor impairments (Bruhwyler et al., 1997).
Cytotoxicity and Anticancer Properties : Some benzazepines, particularly 3-benzazepines, have shown cytotoxic activity against human promyelotic leukaemia HL-60 cells, indicating potential applications in cancer therapy. The generation of radicals and the enhancement of ascorbic acid decay in rat brain homogenate by these compounds suggest a mechanism of action that could be exploited for therapeutic purposes (Kawase et al., 2000).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOPOPYPJYTAKL-IKIJYXEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)







![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)